Hexa-3,5-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-3,5-dienoic acid, also known as sorbic acid, is a naturally occurring organic compound with the chemical formula C6H8O2. It is a medium-chain fatty acid and is characterized by the presence of two conjugated double bonds in its structure. This compound is commonly used as a food preservative due to its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-3,5-dienoic acid can be synthesized through various methods. One common synthetic route involves the condensation of malonic acid and crotonaldehyde. Another method involves the nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide . Additionally, substituted this compound methyl esters can be prepared by 1,2-carbonyl transposition of the corresponding dienones using lead (IV) acetate and boron trifluoride-diethyl ether in benzene at room temperature .
Industrial Production Methods
Commercially, this compound is produced from crotonaldehyde and ketene. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Hexa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different saturated or partially saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the double bonds, leading to the formation of various derivatives.
Common reagents used in these reactions include lead (IV) acetate, boron trifluoride-diethyl ether, and nickel catalysts . Major products formed from these reactions include substituted this compound methyl esters and other derivatives .
Scientific Research Applications
Hexa-3,5-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Its antimicrobial properties make it useful in studying microbial growth and inhibition.
Medicine: It is investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: It is widely used as a food preservative to prevent the growth of mold, yeast, and fungi.
Mechanism of Action
The antimicrobial activity of hexa-3,5-dienoic acid is primarily due to its ability to disrupt microbial cell membranes. It targets the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The compound’s effectiveness is influenced by factors such as pH and concentration .
Comparison with Similar Compounds
Hexa-3,5-dienoic acid can be compared with other unsaturated fatty acids such as:
Linoleic acid: Another unsaturated fatty acid with two double bonds, commonly found in vegetable oils.
Oleic acid: A monounsaturated fatty acid with one double bond, found in olive oil.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, involved in inflammatory responses.
This compound is unique due to its specific structure and antimicrobial properties, making it particularly useful as a preservative in the food industry .
Properties
Molecular Formula |
C6H8O2 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
hexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8) |
InChI Key |
KRMCNXUYEWISGE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.